Lysylphosphatidylglycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

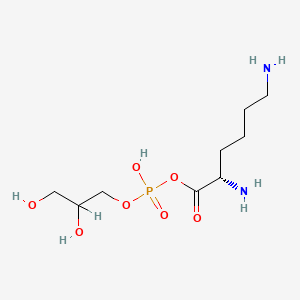

Lysylphosphatidylglycerol is glycerol with two fatty acids plus a lysine-glycerol-phosphate; a major membrane phospholipid of Staphylococcus; the lysine positive charge repels DEFENSINS.

Applications De Recherche Scientifique

Antimicrobial Resistance

Mechanism of Action

Lysylphosphatidylglycerol is found in the membranes of Gram-positive bacteria, notably Staphylococcus aureus. It contributes to antibiotic resistance by modifying the surface charge of the bacterial membrane. This modification reduces susceptibility to cationic antimicrobial peptides and antibiotics like daptomycin. Studies have shown that this compound can inhibit membrane permeabilization induced by antimicrobial peptides, thereby protecting bacteria from these agents .

Case Study

A study investigated the interaction between this compound and the synthetic antimicrobial peptide 6W-RP-1. The results indicated that while binding of the peptide to lipid vesicles was minimally affected by this compound, the peptide-induced dye leakage was significantly inhibited. This suggests that this compound plays a crucial role in maintaining membrane integrity against antimicrobial attacks .

Biosynthesis Pathways

Enzymatic Synthesis

The biosynthesis of this compound is mediated by the MprF protein, which catalyzes the addition of lysine to phosphatidylglycerol. This process is energy-dependent and involves activated forms of lysine. Research has demonstrated that wild-type strains of S. aureus can efficiently synthesize this compound, while mutants lacking MprF show significantly reduced synthesis .

Experimental Findings

In vitro experiments have confirmed that the presence of phosphatidylglycerol is essential for the synthesis of this compound. The absence of phosphatidylglycerol led to a drastic decrease in this compound production, highlighting its role as a substrate in this biosynthetic pathway .

Physicochemical Properties

Impact on Membrane Properties

this compound alters the physicochemical properties of bacterial membranes, particularly under varying pH conditions. Increased levels of this lipid have been associated with enhanced stability and reduced negative charge on membranes, which affects interactions with antimicrobial agents. For instance, studies have shown that at lower pH levels, S. aureus exhibits increased biosynthesis of this compound, which modifies membrane properties to resist peptide binding significantly .

Therapeutic Potential

Implications for Drug Development

Given its role in mediating antibiotic resistance, this compound presents a target for novel therapeutic strategies aimed at overcoming bacterial resistance. Understanding its biosynthesis and function could lead to the development of inhibitors that disrupt its synthesis or function, thereby sensitizing resistant bacteria to existing antibiotics .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Function | Modifies membrane charge; enhances resistance to cationic antibiotics |

| Biosynthesis Enzyme | MprF protein catalyzes addition of lysine to phosphatidylglycerol |

| Physicochemical Effects | Alters membrane stability and charge under acidic conditions |

| Research Implications | Potential target for new antimicrobial therapies |

Analyse Des Réactions Chimiques

Reaction Conditions

The synthesis of Lys-PG is sensitive to various conditions:

-

pH Influence : The production of Lys-PG has been shown to increase under mildly acidic conditions (pH 5.2), which enhances the activity of MprF and promotes lipid turnover .

-

Inhibitors : Compounds such as cadaverin can inhibit this synthesis by competing with lysyl-tRNA synthetases .

Reaction Products

The main product of this biosynthetic pathway is this compound, which can be further characterized by its structural properties and biological functions.

Turnover Rates

Research indicates that while this compound levels remain relatively constant under various growth conditions, the lysine moiety itself is in a state of active turnover. This suggests a dynamic equilibrium where Lys-PG may serve as a reservoir for lysine during metabolic processes .

Functional Roles

Lys-PG contributes significantly to:

-

Membrane Charge Modulation : By converting anionic phosphatidylglycerol into a cationic or zwitterionic form, it alters membrane characteristics and affects interactions with antimicrobial peptides .

-

Antimicrobial Resistance : The presence of Lys-PG has been linked to increased resistance against cationic antibiotics, such as daptomycin, by modifying membrane permeability and peptide binding dynamics .

Kinetic Studies

Kinetic analysis using radiolabeled substrates has demonstrated that:

-

The incorporation of labeled lysine into the lipid fraction correlates with the amount of cell extract used, indicating that MprF activity is substrate-concentration dependent .

-

TLC (Thin Layer Chromatography) has revealed distinct migration patterns for Lys-PG compared to free lysine and other derivatives, allowing for quantitative assessments during reaction monitoring .

Impact of Environmental Factors

Studies have shown that environmental pH significantly influences both the biosynthesis and functional properties of Lys-PG:

Propriétés

Numéro CAS |

42241-11-2 |

|---|---|

Formule moléculaire |

C9H21N2O7P |

Poids moléculaire |

300.25 g/mol |

Nom IUPAC |

[2,3-dihydroxypropoxy(hydroxy)phosphoryl] (2S)-2,6-diaminohexanoate |

InChI |

InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16)/t7?,8-/m0/s1 |

Clé InChI |

FGYYWCMRFGLJOB-MQWKRIRWSA-N |

SMILES |

C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |

SMILES isomérique |

C(CCN)C[C@@H](C(=O)OP(=O)(O)OCC(CO)O)N |

SMILES canonique |

C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

lysyl-phosphatidylglycerol lysylphosphatidylglycerol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.